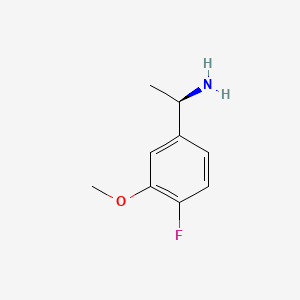

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Overview

Description

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding imine or nitrile.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine has a wide range of applications in scientific research:

Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets. The methoxy group may also play a role in modulating its pharmacokinetic properties, such as absorption and metabolism .

Comparison with Similar Compounds

Similar Compounds

- ®-1-(4-Fluoro-2-methoxyphenyl)ethanamine

- ®-1-(3,4-Difluorophenyl)ethanamine

- ®-1-(3,5-Difluorophenyl)ethanamine

Uniqueness

®-1-(4-Fluoro-3-methoxyphenyl)ethanamine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This configuration can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Biological Activity

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, also known as (R)-1-(4-fluoro-3-methoxyphenyl)ethylamine, is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. Its molecular formula is with a molecular weight of approximately 183.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of neurological disorders and receptor interactions.

- Molecular Formula :

- Molecular Weight : 183.21 g/mol

- CAS Number : 1256944-96-3

- Synthesis : The synthesis typically involves methods such as catalytic hydrogenation or enzymatic reduction, optimized for high yield and purity.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. The introduction of the fluorine atom is believed to enhance binding affinity, while the methoxy group may influence pharmacokinetic properties such as absorption and metabolism. Studies suggest that this compound may act as an agonist or antagonist at neurotransmitter receptors, modulating biochemical pathways critical for therapeutic effects.

Neurological Implications

Research indicates that this compound exhibits potential benefits in treating neurological disorders. Its unique structural features allow it to interact selectively with receptors involved in neurotransmission, potentially enhancing therapeutic profiles for conditions such as depression and anxiety.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(4-Methoxyphenyl)ethanamine | Methoxy group on phenyl ring | Lacks fluorine substituent |

| (R)-1-(4-Fluorophenyl)ethanamine | Fluorine on phenyl ring | No methoxy group |

| (S)-1-(2-Fluorophenyl)ethanamine | Fluorine at different position | Different positioning affects activity |

| (R)-1-(3-Methoxyphenyl)ethanamine | Methoxy group at different position | Variation in substitution pattern |

This comparison highlights how the combination of both a fluorine atom and a methoxy group distinguishes this compound from similar compounds, potentially enhancing its biological activity and specificity for certain receptors.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological effects of this compound through various experimental models:

- In Vitro Studies : Investigations into receptor binding affinities demonstrated that compounds similar to this compound show high selectivity towards certain neurotransmitter receptors, indicating a potential role in modulating synaptic transmission .

- Ex Vivo Evaluations : A study reported that ligands based on this structure exhibited significant brain tissue uptake, suggesting effective central nervous system penetration which is crucial for neurological applications .

- Comparative Pharmacokinetics : Research comparing the pharmacokinetic profiles of this compound with other amines indicated favorable absorption characteristics, likely due to the presence of the methoxy group which enhances lipophilicity and membrane permeability.

Future Research Directions

The unique properties of this compound suggest several avenues for future research:

- Therapeutic Applications : Further exploration into its efficacy in treating specific neurological disorders.

- Mechanistic Studies : Detailed investigations into its interaction mechanisms with various receptors.

- Structural Modifications : Synthesis of analogs to optimize biological activity and reduce potential side effects.

Properties

IUPAC Name |

(1R)-1-(4-fluoro-3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUQFKDHMDFLHO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662390 | |

| Record name | (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157581-09-3 | |

| Record name | (1R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.